1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine
Description
Properties
Molecular Formula |
C6H7N3 |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
1,2-dihydropyrrolo[1,2-d][1,2,4]triazine |
InChI |
InChI=1S/C6H7N3/c1-2-6-4-7-8-5-9(6)3-1/h1-3,5,7H,4H2 |
InChI Key |
CMTIIKLYNHALNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CN2C=NN1 |
Origin of Product |
United States |
Preparation Methods
Key Features:
- Cyclization of 1H-pyrroles substituted with biscarbamoyl groups leads to the formation of pyrrolotriazinones.
- Rearrangement of pyrrolooxadiazines in the presence of nucleophiles such as lithium or sodium counter ions facilitates regioselective formation of the triazine ring.
- The reaction regioselectivity is influenced by the halogen source used in triphenylphosphorane and the nature of N-functional groups.
- This method yields biologically active pyrrolotriazinones efficiently, making it valuable for pharmaceutical applications.
| Parameter | Details |
|---|---|
| Starting Material | 1,2-biscarbamoyl-substituted pyrroles, pyrrolooxadiazines |
| Reaction Conditions | Mild (0 °C, 5 min) |
| Key Reagents | Triphenylphosphorane, lithium/sodium ions |
| Advantages | High regioselectivity, mild conditions, short reaction time |
| Applications | Synthesis of biologically active pyrrolotriazinones and triazines |
This method is well-documented in peer-reviewed journals and represents a practical advancement over older synthetic routes.
N-Amination and Cyclization Route
Another effective synthetic strategy involves N-amination of methyl pyrrole-2-carboxylate followed by a sequence of transformations leading to the triazine core. This approach is notable for its scalability and safety, demonstrated in kilogram-scale syntheses.
Process Outline:
- Preparation of monochloramine in methyl tert-butyl ether (MTBE) under controlled low temperatures (-8 ± 2 °C).
- Reaction of monochloramine with 2-cyanopyrrole at 0–10 °C under nitrogen atmosphere, producing pyrrolo[2,1-f]triazin-4-amine.
- Control of reaction progress by HPLC and pH monitoring ensures high purity and yield.
| Step | Conditions/Details |
|---|---|
| Monochloramine Preparation | Aqueous ammonia + sodium hypochlorite in MTBE, −8 ± 2 °C |
| Key Intermediate | 2-cyanopyrrole |
| Reaction Temperature | 0–10 °C |
| Monitoring | HPLC, KI-starch test, pH > 10 |
| Outcome | High purity triazine amine |
This methodology is notable for its industrial applicability, safety profile, and ability to produce multi-kilogram quantities.
Transition Metal-Mediated and Multistep Syntheses
Transition metal catalysis has been employed to construct the triazine ring, often involving:
- Bromination of chlorinated pyrrolo-triazine intermediates
- Subsequent metal-catalyzed coupling or cyclization steps
These methods allow precise functionalization and diversification of the triazine core but may require more complex setups and longer reaction times.
| Feature | Description |
|---|---|
| Metal Catalysts | Palladium, copper complexes |
| Starting Materials | Halogenated pyrrolotriazines |
| Advantages | High regio- and chemoselectivity |
| Limitations | Longer reaction times, catalyst cost |
These approaches are valuable for generating substituted derivatives for medicinal chemistry research.
1,3-Dipolar Cycloaddition Strategies
Recent advances include the use of 1,3-dipolar cycloadditions of triazinium ylides with electron-poor dipolarophiles to synthesize polysubstituted pyrrolotriazines in a single step.
- Alkylation of 1,2,4-triazines forms bench-stable triazinium salts.
- These salts generate reactive ylides that undergo cycloaddition efficiently.
- This method provides access to diverse substitution patterns with good regio- and diastereoselectivity.
| Parameter | Details |
|---|---|
| Key Intermediate | 1-alkyl-1,2,4-triazinium salts |
| Reaction Type | 1,3-Dipolar cycloaddition |
| Advantages | Single-step, regio- and diastereoselective |
| Applications | Synthesis of novel pyrrolotriazines |
This strategy broadens the synthetic toolbox for pyrrolotriazine derivatives and is useful for rapid library generation.
Comparative Summary Table of Preparation Methods
| Method | Reaction Conditions | Key Reagents/Intermediates | Advantages | Limitations |
|---|---|---|---|---|
| Intramolecular Cyclization & Rearrangement | 0 °C, 5 min | 1,2-biscarbamoyl pyrroles, pyrrolooxadiazines | Mild, regioselective, fast | Requires specific nucleophiles |
| N-Amination & Cyclization | −8 to 10 °C | Monochloramine, 2-cyanopyrrole | Scalable, safe, industrially viable | Requires careful temperature control |
| Transition Metal-Mediated Synthesis | Variable, often elevated | Halogenated intermediates, metal catalysts | High selectivity, functionalization | Catalyst cost, longer times |
| 1,3-Dipolar Cycloaddition | Mild, single-step | 1-alkyl-1,2,4-triazinium salts | Rapid, regio- and diastereoselective | Limited to specific dipolarophiles |
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the triazine ring.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in the case of remdesivir, the triazine moiety inhibits the RNA-dependent RNA polymerase of RNA viruses, thereby preventing viral replication . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function.
Comparison with Similar Compounds
1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine can be compared with other similar heterocyclic compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: This compound also features a fused pyrrole and triazine ring system and is used in the synthesis of antiviral drugs.
Pyrrolo[1,2-a]pyrazine: Another fused heterocycle with potential biological activities, used in the development of kinase inhibitors.
The uniqueness of this compound lies in its specific ring fusion and its application in the synthesis of antiviral agents like remdesivir, highlighting its importance in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
